molecular formula C18H21N3O B601956 Unii-6C8P8BU7WV CAS No. 503598-33-2

Unii-6C8P8BU7WV

Cat. No. B601956
M. Wt: 295.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-6C8P8BU7WV is a chemical compound that belongs to the class of heterocyclic compounds. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Nanoparticle Research

Nanoparticle research is a burgeoning field with profound implications across various scientific domains. The unique, size-related properties of nanoparticles open up numerous possibilities for innovation. Scientists are challenged to develop controlled synthesis methods, sensitive characterization tools, and comprehensive models to explain the experimental observations of nanoparticles' often unexpected behavior. Nanoparticle research encompasses a vast array of topics, including synthesis, formation mechanisms, assembly, and a wide range of applications, from basic to commercial uses (Heiligtag & Niederberger, 2013).

Computational Fluid Dynamics in Ventilation Research

The application of computational fluid dynamics (CFD) in ventilation and indoor air science research has seen exponential growth. Enhanced computer hardware capabilities have integrated CFD into the scientific research and engineering development of complex air distribution and ventilation systems. This integration is pivotal for addressing specific challenges in building ventilation, such as turbulence modeling, numerical approximation, and boundary conditions. The synergy of CFD with experimental and theoretical methods is enriching research avenues, with implications for larger-scale ventilation problems in urban planning and infrastructure development (Li & Nielsen, 2011).

Climate Change and IPCC

Research on climate change, specifically the role of the Intergovernmental Panel on Climate Change (IPCC), highlights the significant influence of the IPCC on the construction, mobilization, and consumption of climate change knowledge. The body of research on the IPCC, mostly from science and technology scholars and a few social scientists, underscores the panel's pivotal role in shaping public discourse and policy development concerning climate change. This review emphasizes the need for a deeper understanding of the IPCC's role in contemporary knowledge assessment processes related to climate change (Hulme & Mahony, 2010).

Environmental Concentrations of Engineered Nanomaterials

The widespread use of engineered nanomaterials (ENMs) necessitates understanding their environmental concentrations. Reviews of literature concerning the environmental presence of various ENMs—such as TiO2, ZnO, Ag, fullerenes, CNT, and CeO2—in different environmental media (e.g., surface waters, wastewater effluents, biosolids, sediments, soils, and air) provide a foundational understanding of their environmental impact. These reviews also emphasize the importance of developing trace analytical methods specific to ENMs to facilitate accurate environmental monitoring and assessment (Gottschalk, Sun, & Nowack, 2013).

properties

IUPAC Name

4-(1-aminoethylideneamino)-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14(19)21-13-12-18(17(20)22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,19,21)(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODRUYLKCLDEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidafenacin metabolite M10

CAS RN

503598-33-2
Record name 4-((Acetimidoyl)amino)-2,2-diphenylbutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8P8BU7WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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